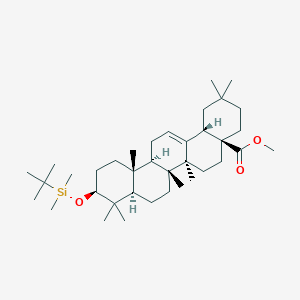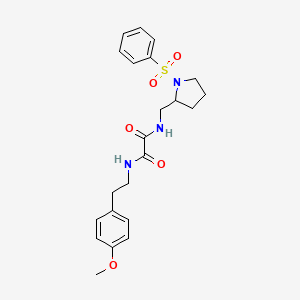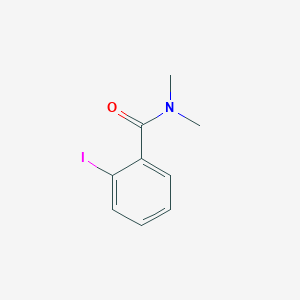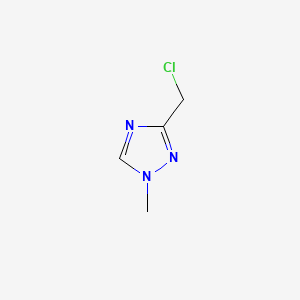![molecular formula C21H21N3O2S B2551306 3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 888440-93-5](/img/structure/B2551306.png)
3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one is a complex molecule that appears to be a derivative of pyrimidoindole and pyridine structures. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, involves a regioselective cyclocondensation process. This process includes the reaction of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions to yield products with various substituents at the 3 and 6 positions on the pyrimidine ring . Although the target compound is not explicitly mentioned, the methodology described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the target compound includes a pyrimido[5,4-b]indol-4-one core, which is structurally related to the 5H-pyrido[4,3-b]indole (γ-carboline) derivatives discussed in one of the papers . These γ-carboline derivatives are synthesized using 1-hydroxyindole chemistry, which could provide a foundation for understanding the molecular structure and potential reactivity of the pyrimidoindole moiety within the target compound.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of the target compound, they do explore the reactivity of similar sulfonamide and indole derivatives in biological systems . For instance, sulfonamide-based compounds have been evaluated for their antitumor properties, with some disrupting tubulin polymerization and others affecting cell cycle progression . These studies suggest that the target compound, which contains a methylsulfanyl group, might also exhibit interesting biological activities, potentially through interactions with cellular proteins or pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of structurally related compounds. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the methoxyethyl and methylsulfanyl substituents, as well as the overall heterocyclic structure. The regioselective synthesis approach described for related pyrimidin-4(3H)-ones and the synthetic methods for γ-carboline derivatives could provide insights into the reactivity and stability of the target compound under various conditions.
Scientific Research Applications
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are vital precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review highlights the application of various catalysts, including organocatalysts, metal catalysts, and green solvents, for developing substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. This indicates the potential for developing complex molecules like the one using advanced catalytic methods (Parmar, Vala, & Patel, 2023).
Novel Synthesis of Related Compounds
The synthesis of pyrimido[4,5-b]quinolines and its thio analogues from barbituric acid and anthranilic acid suggests a methodology that could potentially be applied or adapted for the synthesis of the target compound. The review covers the use of polyphosphoric acid in facilitating these reactions, indicating the versatility of synthesis techniques for complex heterocyclic compounds and their biological significance (Kumar, Suresh, Mythili, & Mohan, 2001).
Omeprazole and Pharmaceutical Impurities
A review focusing on the novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole, provides insights into the chemical synthesis and potential pharmacological implications of related compounds. This highlights the importance of understanding the synthesis process and impurities in developing pharmaceutical agents, which could be relevant to the research and development of the queried compound (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
properties
IUPAC Name |
3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-6-5-7-15(12-14)13-27-21-23-18-16-8-3-4-9-17(16)22-19(18)20(25)24(21)10-11-26-2/h3-9,12,22H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJGOMIFGMMXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)
![1-(3,4-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2551225.png)
![(1S,2S,5R)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2551226.png)


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)

![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)
